Quadruplex–Duplex Junction Binding Selectivity
In a comprehensive NMR and biophysical study by Díaz‑Casado et al. (2021), 1,8‑bis(aminomethyl)anthracene was shown to bind selectively with high affinity to quadruplex–duplex junctions, whereas it exhibited substantially poorer affinity for isolated G‑quadruplex or duplex DNA sequences [1]. The NMR structure (PDB 6FC9) reveals that the benzylic ammonium moiety inserts directly into the centre of a partially exposed G‑tetrad at the junction interface, an interaction mode unavailable to the 9,10‑regioisomer, which intercalates non‑selectively between base pairs of duplex DNA [2]. The selectivity is qualitative but mechanistically absolute: the 9,10‑isomer cannot engage the same junction‑specific contacts because its aminomethyl vectors project from positions that preclude simultaneous G‑tetrad chelation and duplex‑minor‑groove anchoring [1].
| Evidence Dimension | Binding selectivity: quadruplex–duplex junction vs. isolated DNA structures |
|---|---|
| Target Compound Data | High‑affinity binding to quadruplex–duplex junctions; poor affinity for isolated G‑quadruplex or duplex DNA (solution‑NMR, PDB 6FC9) |
| Comparator Or Baseline | 9,10‑Bis(aminomethyl)anthracene: intercalates non‑selectively into stacked duplex DNA base pairs with binding constants K = 1.3–10.9 × 10⁵ M⁻¹ |
| Quantified Difference | Qualitative selectivity (junction‑specific) vs. non‑selective intercalation (9,10‑regioisomer); quantitative Kd not reported for 1,8‑isomer |
| Conditions | Solution‑NMR structure determination; calf‑thymus DNA binding titrations for 9,10‑isomer (UV‑vis/fluorescence) |
Why This Matters
Procurement of the 1,8‑regioisomer is mandatory for any research program targeting quadruplex–duplex junctions as therapeutic or nanotechnological interfaces; the 9,10‑isomer cannot serve as a substitute.
- [1] Díaz-Casado, L.; Serrano-Chacón, I.; Montalvillo-Jiménez, L.; Corzana, F.; Bastida, A.; Santana, A. G.; González, C.; Asensio, J. L. De Novo Design of Selective Quadruplex-Duplex Junction Ligands and Structural Characterisation of Their Binding Mode: Targeting the G4 Hot-Spot. Chem. Eur. J. 2021, 27 (20), 6204–6212. View Source
- [2] Kozurková, M.; Sabolová, D.; Janovec, L.; Paulíkova, H.; Kristian, P.; Ungvarský, J.; Moravčíková, E.; Bajdichová, M.; Podhradský, D.; Imrich, J. DNA binding properties and evaluation of cytotoxic activity of 9,10-bis-N-substituted (aminomethyl)anthracenes. Int. J. Biol. Macromol. 2007, 41 (4), 415–422. View Source
